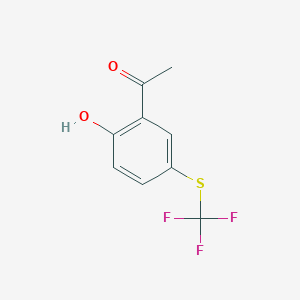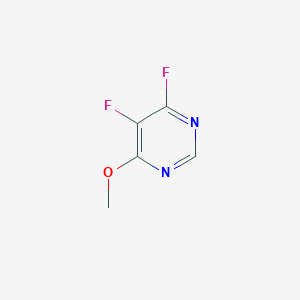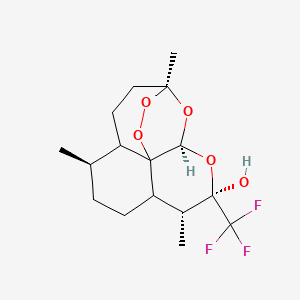
1,1-Bis(fluoromethyl)-2-oxopentylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Bis(fluoromethyl)-2-oxopentylamine, also known as FMOPA, is an important organic compound used in a variety of scientific applications. It is a heterocyclic amine compound, containing both a carbon and a nitrogen atom in its ring structure. FMOPA is known for its unique properties, such as its high stability, low volatility, and low toxicity. In addition, it has been found to be an effective catalyst in a variety of chemical reactions.
Wissenschaftliche Forschungsanwendungen
1,1-Bis(fluoromethyl)-2-oxopentylamine has been used extensively in scientific research, particularly in the fields of biochemistry and pharmacology. It has been used as a reagent in the synthesis of various compounds, including peptides and cyclic peptides. In addition, it has been used as a catalyst in the synthesis of various organic compounds, such as amines, alcohols, and hydrocarbons. Furthermore, it has been used to study the structure and dynamics of proteins and other biological molecules.
Wirkmechanismus
The mechanism of action of 1,1-Bis(fluoromethyl)-2-oxopentylamine is not fully understood, but it is known to act as a catalyst in a variety of chemical reactions. It is believed to act by forming a complex with the substrate, which then facilitates the reaction. In addition, this compound has been found to be an effective inhibitor of certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is known to be a potent inhibitor of certain enzymes involved in drug metabolism, such as cytochrome P450. In addition, it has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
1,1-Bis(fluoromethyl)-2-oxopentylamine has several advantages for use in lab experiments. It is highly stable and has a low volatility, making it suitable for use in a variety of reactions. In addition, it is relatively non-toxic and has a low cost. However, it is important to note that this compound is not soluble in water, so it must be dissolved in an appropriate solvent before use.
Zukünftige Richtungen
The potential applications of 1,1-Bis(fluoromethyl)-2-oxopentylamine are vast, and there are many future directions for research in this area. One possible future direction is the development of new catalysts based on this compound for use in a variety of chemical reactions. Additionally, further research into the mechanism of action of this compound could lead to the development of new drugs and treatments. Furthermore, this compound could be used to study the structure and dynamics of proteins and other biological molecules, which could lead to a better understanding of the molecular basis of disease. Finally, further research into the biochemical and physiological effects of this compound could lead to the development of new drugs and treatments for a variety of conditions.
Synthesemethoden
1,1-Bis(fluoromethyl)-2-oxopentylamine can be synthesized in a two-step process. The first step involves the reaction of 1-fluoromethyl-2-oxopropanal with ammonia in the presence of a suitable catalyst, such as palladium or copper. This reaction yields 1-fluoromethyl-2-oxopentylamine, which can then be further converted to this compound through a second reaction with a halogenating agent. This second reaction yields this compound, which is the desired product.
Eigenschaften
IUPAC Name |
3-(1,3-difluoropropan-2-yloxy)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13F2NO/c7-4-6(5-8)10-3-1-2-9/h6H,1-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRLZOMZUHWTLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)COC(CF)CF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,1'-[(3,3,4,4,5,5-Hexafluoro-1-cyclopentene-1,2-diyl)bis(oxy)]bis[3,5-bis(trifluoromethyl)-benzene](/img/structure/B6311651.png)





![7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine](/img/structure/B6311693.png)
![2-(Methylthio)-8-(trifluoromethyl)-dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B6311699.png)


